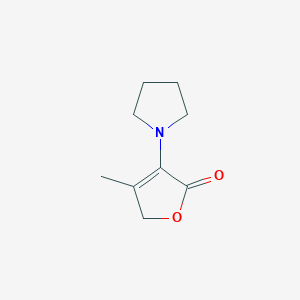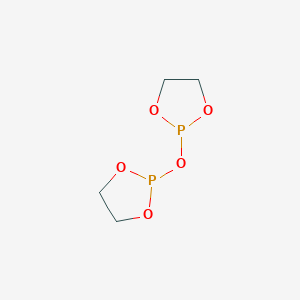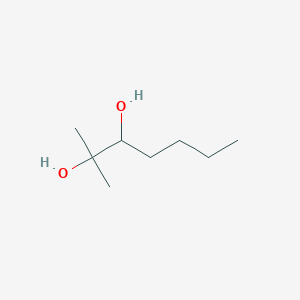
Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core with two methyl groups attached to the nitrogen atom and a phenylsulfonyl group attached to the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- typically involves the sulfonylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance lipophilicity and facilitate membrane penetration. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenylazo)-: Similar structure but with an azo group instead of a sulfonyl group.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group instead of a sulfonyl group.
Benzenamine, N,N-dimethyl-4-[(phenylimino)methyl]-: Features an imino group in place of the sulfonyl group.
Uniqueness
Benzenamine, N,N-dimethyl-4-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where sulfonyl functionality is desired.
Propriétés
Numéro CAS |
3112-94-5 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-15(2)12-8-10-14(11-9-12)18(16,17)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clé InChI |
WGZMSMZFZQCZFC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


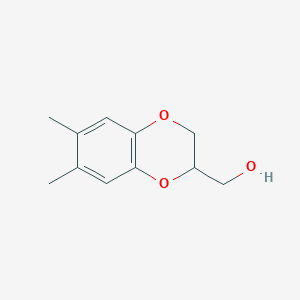
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
silyl}propyl acetate](/img/structure/B14742516.png)
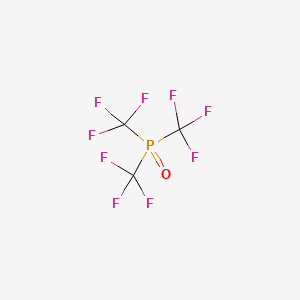
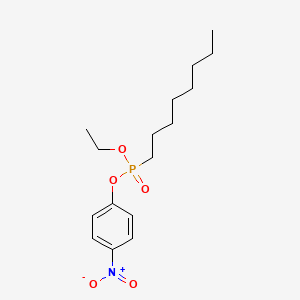
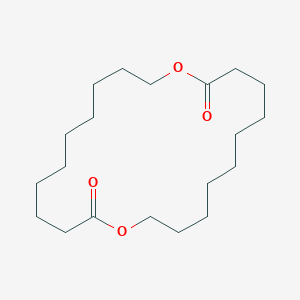
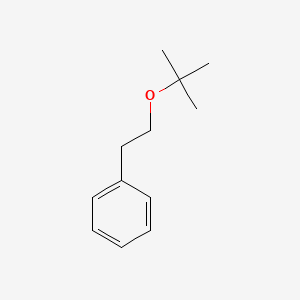
![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
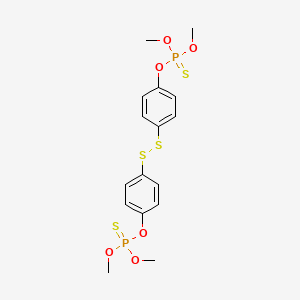
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

